

Application Notes and Protocols for G007-LK, a Tankyrase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: G007-LK

Cat. No.: B15586906

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **G007-LK** stock solutions and working concentrations for in vitro and in vivo studies. **G007-LK** is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), key enzymes in the Wnt/ β -catenin and Hippo-YAP signaling pathways.^{[1][2][3]}

Introduction

G007-LK exerts its effects by inhibiting the poly(ADP-ribosyl)ation activity of tankyrases. This leads to the stabilization of Axin, a crucial component of the β -catenin destruction complex, ultimately suppressing Wnt/ β -catenin signaling.^[4] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer (CRC).^{[1][5][6]} **G007-LK** has demonstrated anti-tumor efficacy in preclinical models of Wnt-dependent cancers.^{[5][7]}

Data Presentation

Chemical Properties and Solubility

Property	Value	Reference
Molecular Weight	529.96 g/mol	[4]
Appearance	White to off-white powder	
Solubility		
DMSO	≥ 30 mg/mL (56.61 mM). Note: Hygroscopic DMSO can reduce solubility; use fresh DMSO.	[8]
25 mg/mL	[9]	
69 mg/mL (130.19 mM)	[4]	
Water	Insoluble	[4]
Ethanol	Insoluble	[4]

In Vitro Activity

Parameter	Cell Line/Target	IC ₅₀ / Concentration	Reference
Biochemical IC ₅₀			
TNKS1	46 nM	[4][8]	
TNKS2	25 nM	[4][8]	
Cellular Activity			
Wnt/β-catenin signaling inhibition (luciferase reporter assay)	HEK293	50 nM	[4]
Colony Formation Suppression	COLO-320DM	~0.2 μM	[5]
SW403	~0.2 μM	[5]	
Cell Cycle Effects			
Reduction in mitotic cells (from 24% to 12%)	COLO-320DM	0.2 μM	[4]
Decrease in S-phase cells (from 28% to 18%)	HCT-15	0.2 μM	[4]

In Vivo Dosing (Mouse Models)

Dosing Regimen	Vehicle	Efficacy/Observation	Reference
20 mg/kg, i.p., twice daily	Not specified	61% tumor growth inhibition in COLO-320DM xenografts.	[4]
10 or 50 mg/kg, oral gavage, once daily	15% DMSO, 17.5% Cremophor EL, 8.75% Miglyol 810 N, 8.75% ethanol in PBS	Reduced lineage tracing from LGR5+ intestinal stem cells.	[7]
100 mg/kg in chow, ad libitum	Not applicable	Inhibited WNT signaling in LGR5+ stem cells.	[7]

Experimental Protocols

Protocol 1: Preparation of G007-LK Stock Solution

Objective: To prepare a high-concentration stock solution of **G007-LK** for subsequent dilution to working concentrations.

Materials:

- **G007-LK** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Procedure:

- Bring the **G007-LK** powder and DMSO to room temperature.
- Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of **G007-LK** powder.

- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL). Note that moisture-absorbing DMSO can decrease solubility.^{[4][8]}
- Vortex the solution thoroughly until the **G007-LK** is completely dissolved. Gentle warming may be applied if necessary.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.^[8]
- Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions are stable for up to 6 months at -20°C.^{[8][10]}

Protocol 2: Preparation of Working Concentrations for Cell Culture

Objective: To dilute the **G007-LK** stock solution to final working concentrations for treating cells in culture.

Materials:

- **G007-LK** stock solution (e.g., 10 mM in DMSO)
- Sterile cell culture medium appropriate for the cell line being used

Procedure:

- Thaw a single aliquot of the **G007-LK** stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
 - Important: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of **G007-LK** being tested.

- For example, to prepare a 10 μ M working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 μ L of 10 mM stock to 999 μ L of culture medium).
- Add the appropriate volume of the diluted **G007-LK** solution to your cell culture plates.

Protocol 3: TCF/LEF Luciferase Reporter Assay for Wnt Signaling

Objective: To quantify the inhibitory effect of **G007-LK** on the canonical Wnt/ β -catenin signaling pathway.

Materials:

- HEK293T cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
- Wnt3a conditioned medium or recombinant Wnt3a.
- **G007-LK** working solutions.
- Dual-luciferase reporter assay system.
- Luminometer.

Procedure:

- Seed the reporter cells in a 96-well plate and allow them to attach overnight.
- Stimulate the cells with Wnt3a to activate the Wnt/ β -catenin pathway.
- Treat the cells with a serial dilution of **G007-LK** (e.g., 1 nM to 10 μ M) and a vehicle control (DMSO).
- Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.[\[2\]](#)[\[4\]](#)
- Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.

- Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
- Plot the normalized luciferase activity against the log of the **G007-LK** concentration to determine the IC₅₀ value.

Protocol 4: Western Blotting for Wnt Pathway Components

Objective: To assess the effect of **G007-LK** on the protein levels of key Wnt signaling components, such as Axin and β -catenin.

Materials:

- Colorectal cancer cell lines (e.g., SW480, COLO-320DM).
- **G007-LK** working solutions.
- RIPA buffer with protease and phosphatase inhibitors.
- BCA or Bradford protein assay kit.
- SDS-PAGE gels, running and transfer buffers.
- PVDF or nitrocellulose membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies against Axin1, Axin2, β -catenin, and a loading control (e.g., GAPDH).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.

Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.

- Treat the cells with **G007-LK** or vehicle for the desired time (e.g., 24 hours).
- Lyse the cells in RIPA buffer and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and an imaging system.[\[2\]](#)

Protocol 5: Colony Formation Assay

Objective: To evaluate the long-term effect of **G007-LK** on the clonogenic survival and proliferation of cancer cells.

Materials:

- Colorectal cancer cell lines (e.g., COLO-320DM, SW403).
- **G007-LK** working solutions.
- Crystal violet staining solution.

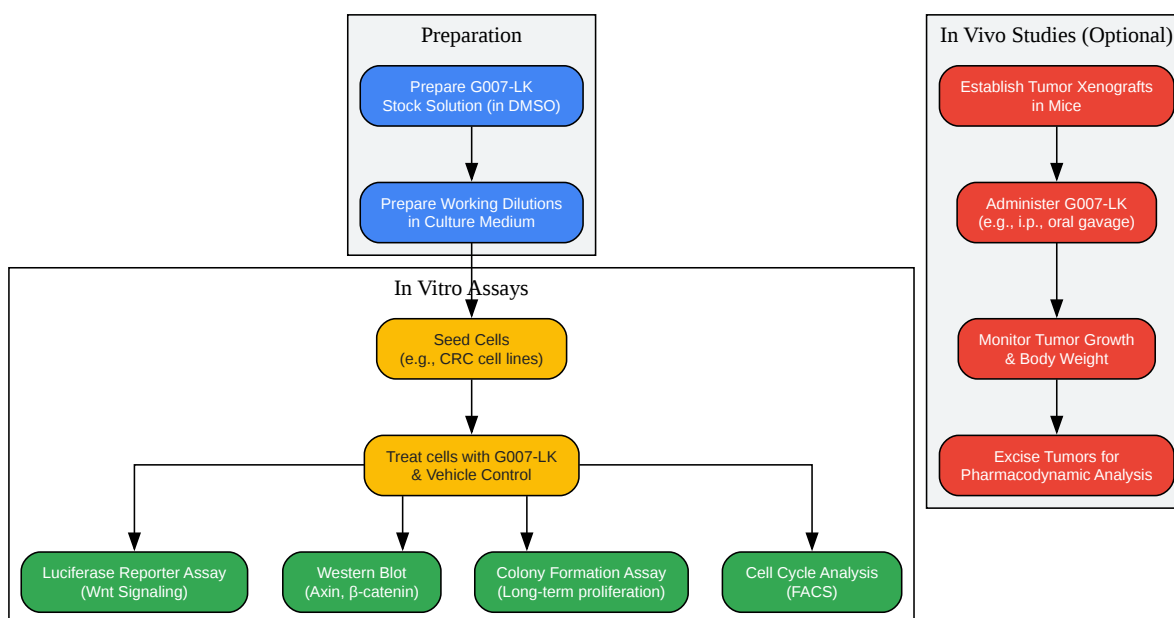
Procedure:

- Seed cells at a low density (e.g., 500 cells/well) in 6-well plates.
- Allow the cells to adhere for 24 hours.
- Treat the cells with various concentrations of **G007-LK** or vehicle control. The medium and treatment should be refreshed every 3-4 days.
- Incubate the plates for 7-14 days, or until colonies are visible.
- Wash the colonies with PBS, fix with methanol or paraformaldehyde, and stain with 0.5% crystal violet.

- Wash away excess stain with water and allow the plates to air dry.
- Count the number of colonies (typically defined as a cluster of ≥ 50 cells).^{[2][4]}

Mandatory Visualizations

Caption: **G007-LK** inhibits Tankyrase, stabilizing Axin and promoting β -catenin degradation.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for evaluating the effects of **G007-LK**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. G007-LK - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Tankyrase 1/2 Inhibitor VI, G007-LK | 1380672-07-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for G007-LK, a Tankyrase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586906#preparing-g007-lk-stock-solution-and-working-concentrations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com